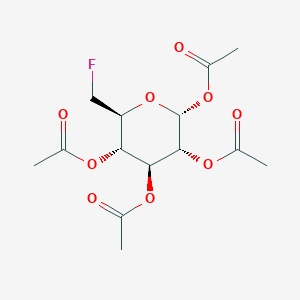
1,2,3,4-Tetra-o-acetyl-6-deoxy-6-fluoro-alpha-d-glucopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetra-o-acetyl-6-deoxy-6-fluoro-alpha-d-glucopyranose is a synthetic carbohydrate derivative It is structurally characterized by the presence of acetyl groups at the 1, 2, 3, and 4 positions, a deoxy group at the 6 position, and a fluorine atom replacing the hydroxyl group at the same position
准备方法
The synthesis of 1,2,3,4-Tetra-o-acetyl-6-deoxy-6-fluoro-alpha-d-glucopyranose typically involves multiple steps. One common method includes the acetylation of a glucopyranose derivative followed by the introduction of the fluorine atom. The reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine for the acetylation process. The fluorination step can be achieved using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions .
化学反应分析
1,2,3,4-Tetra-o-acetyl-6-deoxy-6-fluoro-alpha-d-glucopyranose undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Common reagents used in these reactions include acids, bases, and specific nucleophiles. The major products formed depend on the type of reaction and the conditions employed .
科学研究应用
1,2,3,4-Tetra-o-acetyl-6-deoxy-6-fluoro-alpha-d-glucopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrate derivatives.
Biology: The compound is studied for its potential interactions with biological molecules, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.
作用机制
The mechanism of action of 1,2,3,4-Tetra-o-acetyl-6-deoxy-6-fluoro-alpha-d-glucopyranose involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The acetyl groups may also play a role in modulating the compound’s solubility and stability, affecting its overall bioavailability and efficacy .
相似化合物的比较
1,2,3,4-Tetra-o-acetyl-6-deoxy-6-fluoro-alpha-d-glucopyranose can be compared with other similar compounds such as:
1,2,3,4-Tetra-o-acetyl-6-azido-6-deoxy-d-glucopyranose: This compound has an azido group instead of a fluorine atom, which can lead to different reactivity and applications.
1,3,4,6-Tetra-o-acetyl-2-amino-2-deoxy-beta-d-glucopyranose: This derivative contains an amino group, making it useful in different biochemical contexts.
The uniqueness of this compound lies in its fluorine atom, which imparts distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C14H19FO9 |
|---|---|
分子量 |
350.29 g/mol |
IUPAC 名称 |
[(2S,3S,4S,5R,6R)-4,5,6-triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C14H19FO9/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 |
InChI 键 |
NGYYXVXMDLMRLI-RGDJUOJXSA-N |
手性 SMILES |
CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)CF |
规范 SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


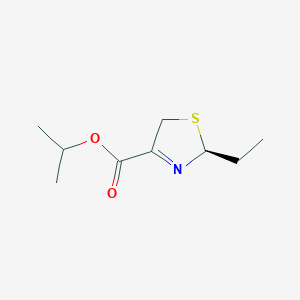
![3-[2-(3-Triethoxysilylpropoxy)Ethoxy]Sulfolane](/img/structure/B13828380.png)
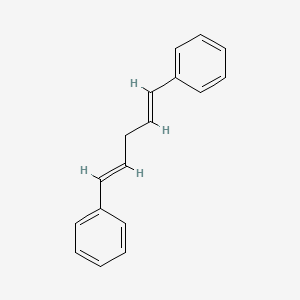
![Disodium;4-hydroxy-3-[[2-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B13828388.png)
![Ethyl 2-[[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]amino]-4,6-dimethyl-5-pyrimidinecarboxylate](/img/structure/B13828392.png)
![(Z)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-3-oxo-3-phenyl-N-(m-tolyl)propanamide](/img/structure/B13828409.png)
![(4S)-4-[(1R)-1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-methyl-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(21),6(22),7,9,17,19-hexaen-2-one](/img/structure/B13828410.png)
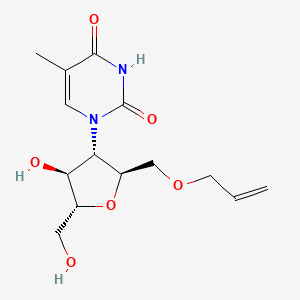
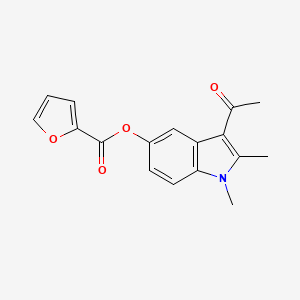
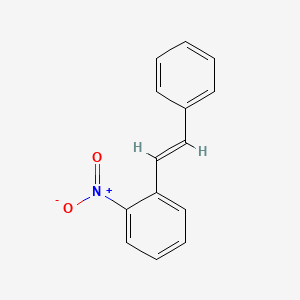
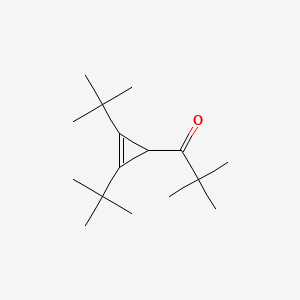
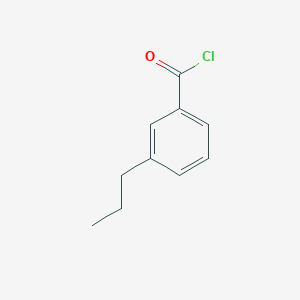

![1H-Inden-1-one,2-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-2,3-dihydro-](/img/structure/B13828456.png)
